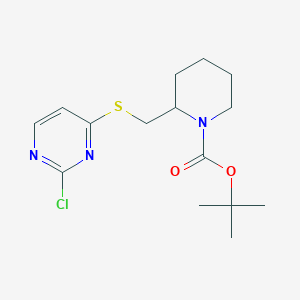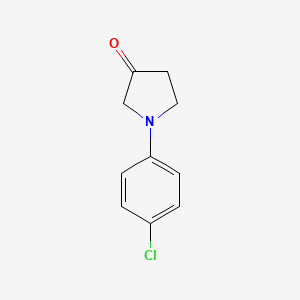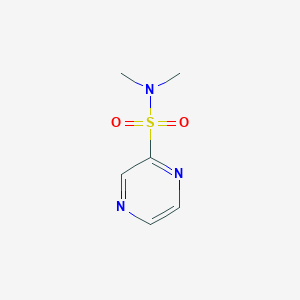![molecular formula C28H21N B13980691 N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine CAS No. 131059-47-7](/img/structure/B13980691.png)
N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its excellent hole-transporting properties, making it a crucial material in the development of high-efficiency OLEDs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine typically involves the condensation of biphenyl derivatives with naphthylamines. One common method includes the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with naphthylamine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs thermal deposition techniques. The compound is synthesized in a vacuum chamber at elevated temperatures, ensuring high purity and yield .
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated biphenyl derivatives.
科学的研究の応用
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a hole-transporting material in the synthesis of organic semiconductors.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
作用機序
The compound exerts its effects primarily through its ability to transport holes in organic electronic devices. It interacts with the electronic states of the material, facilitating the movement of charge carriers. This mechanism is crucial for the efficient functioning of OLEDs, where the compound helps in the recombination of electrons and holes to produce light .
類似化合物との比較
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine: Similar in structure but with additional methyl groups on the biphenyl unit.
Biphenyl: A simpler structure without the naphthyl and phenylamine groups.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-phenylnaphthalen-1-amine is unique due to its high hole mobility and thermal stability, which are superior to many other hole-transporting materials. This makes it particularly valuable in the development of high-performance OLEDs .
特性
CAS番号 |
131059-47-7 |
|---|---|
分子式 |
C28H21N |
分子量 |
371.5 g/mol |
IUPAC名 |
N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C28H21N/c1-3-10-22(11-4-1)23-18-20-26(21-19-23)29(25-14-5-2-6-15-25)28-17-9-13-24-12-7-8-16-27(24)28/h1-21H |
InChIキー |
QXNLJQJSKIGAJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)



![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)


![[5-Methyl-2-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13980678.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
